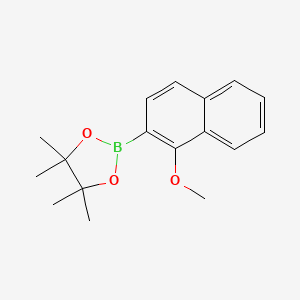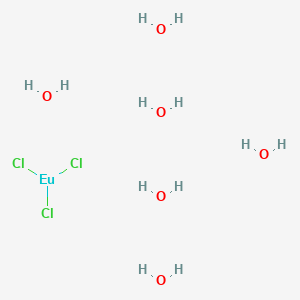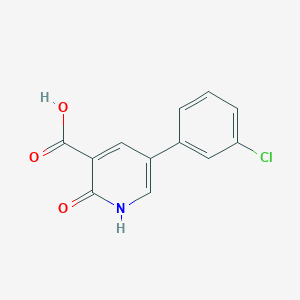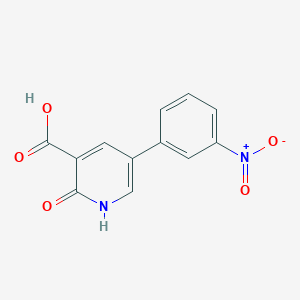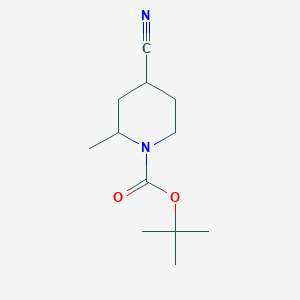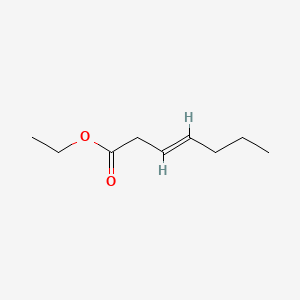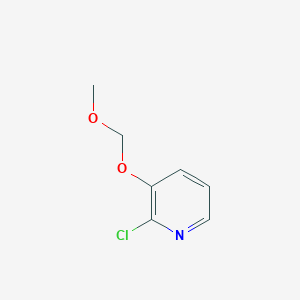
2-氯-3-(甲氧基甲氧基)吡啶
描述
“2-Chloro-3-(methoxymethoxy)pyridine” is a chemical compound with the CAS Number: 862667-72-9 . It has a molecular weight of 173.6 and its molecular formula is C7H8ClNO2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is available in either solid or liquid form .
Molecular Structure Analysis
The InChI Code for “2-Chloro-3-(methoxymethoxy)pyridine” is 1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 . The InChI key is KXLDXKULFBUWIT-UHFFFAOYSA-N . More detailed structural analysis can be found in databases like ChemSpider .It is typically shipped at normal temperatures . The compound’s physical form can be either solid or liquid .
科学研究应用
化学合成和反应性
2-氯-3-(甲氧基甲氧基)吡啶和类似化合物是各种化学合成过程中的组成部分。例如,已经用二烷基酰胺锂探索了结构相似的化合物 2-氯吡啶的锂化,突出了实现 C-3 锂化的复杂性,并提出了涉及 3,6-二锂代吡啶中间体的机制 (格罗斯、肖邦和福特,2003)。此外,已经研究了吡啶与氟氧硫酸铯的反应,在特定条件下生成 2-甲氧基-3-氯吡啶等产物 (斯塔弗伯和祖潘,1990)。
反应机理分析
研究涉及取代吡啶的反应的动力学和机理至关重要。例如,研究了硫酸根自由基氧化 3-氯吡啶和相关化合物,揭示了反应中间体的见解并提出了详细的机制 (Dell’Arciprete 等人,2007)。研究 2-氯吡啶的化学选择性定向金属化以合成二取代吡啶也提供了这方面的宝贵知识 (特雷库尔等人,1990)。
光谱和结构研究
吡啶衍生物的光谱和结构研究增强了对其性质的理解。例如,使用 X 射线衍射分析了 2-氯-4-(甲氧基甲基)-6-甲基-5-硝基吡啶-3-腈的衍生物 2-肼基-6-甲基-4-(甲氧基甲基)-5-硝基吡啶-3-腈,揭示了独特的结构特征和氢键模式 (Tranfić 等人,2011)。
分子建模和计算研究
从头算哈特里-福克和密度泛函理论计算已应用于研究类似化合物的振动光谱,例如 2-氯-6-甲氧基-3-硝基吡啶,提供了对其结构参数和光谱数据的见解 (夏尔马、雅达夫和辛格,2011)。
安全和危害
属性
IUPAC Name |
2-chloro-3-(methoxymethoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLDXKULFBUWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(N=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


